Cas no 1691664-68-2 (3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine)

3-(3-Fluoro-4-methylphenyl)-3-methylbutan-1-amine is a fluorinated aromatic amine with a branched alkyl chain, offering unique structural properties for synthetic and pharmaceutical applications. The fluorine substituent enhances metabolic stability and bioavailability, while the methyl group on the phenyl ring influences steric and electronic effects. The tertiary butylamine moiety contributes to lipophilicity, making it a potential intermediate for bioactive compounds. This compound is particularly valuable in medicinal chemistry for designing CNS-targeting molecules or enzyme inhibitors due to its balanced hydrophobicity and electronic modulation. Its well-defined structure allows for precise derivatization, supporting research in drug discovery and material science.
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine structure
1691664-68-2 structure
Product name:3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
CAS No:1691664-68-2
MF:C12H18FN
Molecular Weight:195.276426792145
CID:6416599
PubChem ID:107129554

3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
    • EN300-1828285
    • 1691664-68-2
    • インチ: 1S/C12H18FN/c1-9-4-5-10(8-11(9)13)12(2,3)6-7-14/h4-5,8H,6-7,14H2,1-3H3
    • InChIKey: IXYDXOUSYUFDOD-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C(C)(C)CCN

計算された属性

  • 精确分子量: 195.142327740g/mol
  • 同位素质量: 195.142327740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.9

3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1828285-1.0g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
1g
$1299.0 2023-06-03
Enamine
EN300-1828285-2.5g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
2.5g
$1650.0 2023-09-19
Enamine
EN300-1828285-10.0g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
10g
$5590.0 2023-06-03
Enamine
EN300-1828285-0.05g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
0.05g
$707.0 2023-09-19
Enamine
EN300-1828285-5g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
5g
$2443.0 2023-09-19
Enamine
EN300-1828285-0.5g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
0.5g
$809.0 2023-09-19
Enamine
EN300-1828285-0.1g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
0.1g
$741.0 2023-09-19
Enamine
EN300-1828285-10g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
10g
$3622.0 2023-09-19
Enamine
EN300-1828285-0.25g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
0.25g
$774.0 2023-09-19
Enamine
EN300-1828285-5.0g
3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine
1691664-68-2
5g
$3770.0 2023-06-03

3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine 関連文献

3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amineに関する追加情報

3-(3-Fluoro-4-Methylphenyl)-3-Methylbutan-1-Amine: A Comprehensive Overview

The compound 3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine, with the CAS number 1691664-68-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a butanamine backbone with a substituted phenyl group, making it a versatile compound for various chemical reactions and biological studies.

Recent studies have highlighted the importance of 3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine in the synthesis of bioactive compounds. Its structure allows for easy modification, enabling researchers to explore its potential as a precursor for novel drugs. The presence of the fluoro and methyl substituents on the phenyl ring introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties.

The synthesis of this compound involves a multi-step process, typically starting with the preparation of the substituted phenyl ring followed by alkylation to introduce the butanamine chain. Researchers have optimized these steps to improve yield and purity, ensuring that the compound is readily available for further studies. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly enhanced the efficiency of this process.

In terms of applications, 3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine has shown promise in the development of anti-inflammatory and analgesic agents. Its ability to interact with specific biological targets makes it a valuable tool in medicinal chemistry. Recent research has also explored its potential as a building block for peptide synthesis, where its amine functionality plays a crucial role in forming peptide bonds.

The physical and chemical properties of this compound are well-documented, with a melting point of approximately 78°C and a boiling point around 205°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical reactions. The compound's stability under normal storage conditions ensures its suitability for long-term research projects.

From an environmental perspective, studies have been conducted to assess the biodegradability and toxicity of 3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine. These studies aim to ensure that its use in industrial and pharmaceutical applications does not pose significant risks to ecosystems or human health. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is encouraging for its sustainable use.

In conclusion, 3-(3-fluoro-4-methylphenyl)-3-methylbutan-1-amine is a versatile and valuable compound in modern organic chemistry. Its unique structure, ease of synthesis, and diverse applications make it an essential molecule for researchers in various fields. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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